5-(4-Bromo-2-fluorophenyl)oxazol-2-amine
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Overview
Description
5-(4-Bromo-2-fluorophenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the bromo and fluorophenyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-bromo-2-fluoroaniline with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-fluorophenyl)oxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-Bromo-2-fluorophenyl)oxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorophenyl)oxazol-2-amine
- 2-(4-Bromo-2-fluorophenyl)oxazole
- 5-(4-Chloro-2-fluorophenyl)oxazol-2-amine
Uniqueness
5-(4-Bromo-2-fluorophenyl)oxazol-2-amine is unique due to the specific positioning of the bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications .
Properties
Molecular Formula |
C9H6BrFN2O |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
VNEMOSLOBIEUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CN=C(O2)N |
Origin of Product |
United States |
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